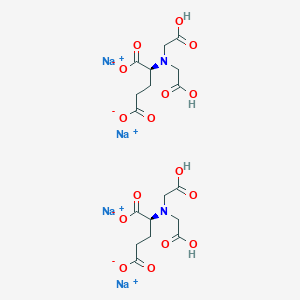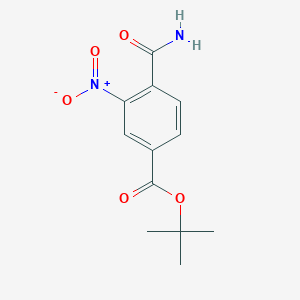
Tert-butyl 4-carbamoyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-carbamoyl-3-nitrobenzoate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C12H15N2O4, and it is characterized by the presence of a nitro group, an aminocarbonyl group, and a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-carbamoyl-3-nitrobenzoate typically involves multiple steps. One common method includes the nitration of 4-(aminocarbonyl)benzoic acid, followed by esterification with 1,1-dimethylethanol. The reaction conditions often require the use of strong acids, such as sulfuric acid, for nitration and acidic catalysts for esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-carbamoyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,1-Dimethylethyl 4-(aminocarbonyl)-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-(aminocarbonyl)-3-nitrobenzoic acid and 1,1-dimethylethanol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-carbamoyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-carbamoyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aminocarbonyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can be hydrolyzed, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(aminocarbonyl)-3-nitrobenzoic acid: Similar structure but lacks the ester group.
1,1-Dimethylethyl 4-(aminocarbonyl)-3-aminobenzoate: Formed by the reduction of the nitro group.
4-(aminocarbonyl)-3-nitrobenzyl alcohol: Contains a hydroxyl group instead of the ester group.
Uniqueness
Tert-butyl 4-carbamoyl-3-nitrobenzoate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. Its ester group allows for easy derivatization, while the nitro and aminocarbonyl groups offer reactive sites for further chemical transformations.
Eigenschaften
Molekularformel |
C12H14N2O5 |
|---|---|
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
tert-butyl 4-carbamoyl-3-nitrobenzoate |
InChI |
InChI=1S/C12H14N2O5/c1-12(2,3)19-11(16)7-4-5-8(10(13)15)9(6-7)14(17)18/h4-6H,1-3H3,(H2,13,15) |
InChI-Schlüssel |
BDZIPQZJZFEQBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
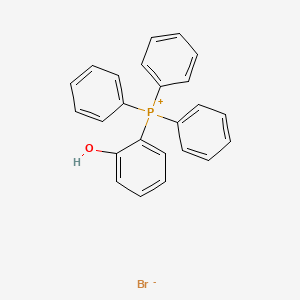


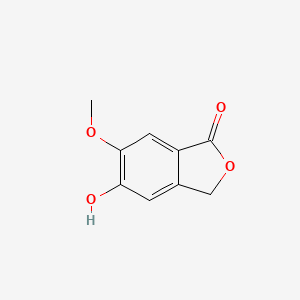
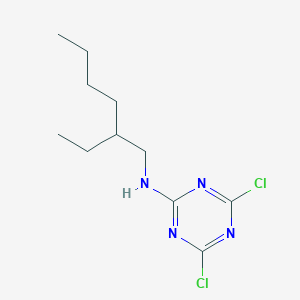

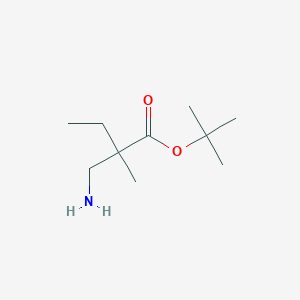
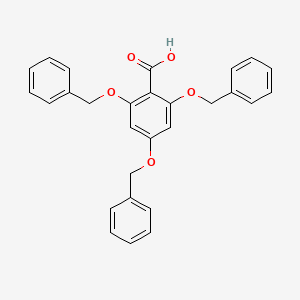
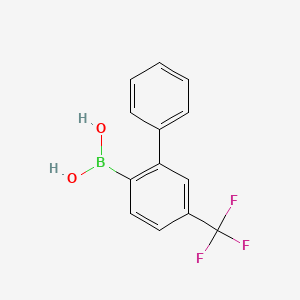


![2-Amino-4-chloro-7-[3,5-bis-O-(2,4-dichlorophenylmethyl)-2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8538828.png)
![Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B8538836.png)
